molecular formula C16H19NO2S B4624189 N-[1-(4-methylphenyl)propyl]benzenesulfonamide

N-[1-(4-methylphenyl)propyl]benzenesulfonamide

Cat. No. B4624189
M. Wt: 289.4 g/mol
InChI Key: HDPBGBDXTDHNRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex reactions that aim to introduce specific functional groups to achieve desired properties. For instance, compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide have been synthesized and characterized to understand the crystal structure and molecular interactions within the compound (Reham A. Mohamed-Ezzat, B. Kariuki, Rasha A. Azzam, 2023). Such studies provide a foundational understanding for synthesizing N-[1-(4-methylphenyl)propyl]benzenesulfonamide and related compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often explored through techniques like X-ray crystallography. These studies reveal the geometric configuration, intermolecular interactions, and stability of the compounds. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides insights into the arrangement of aryl rings and the role of hydrogen bonds in stabilizing the structure (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and properties. The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring or the sulfonamide group. For instance, the synthesis and reactivity of compounds like 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide highlight the impact of molecular design on aggregation-induced emission properties (L. Jia, Jun Zhang, Lin Du, 2019).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as melting point, solubility, and crystal structure, are crucial for their application in various domains. Studies focusing on compounds like N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides provide valuable data on the conformation differences and potential impact on solubility and stability (J. C. Borges et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the applications of benzenesulfonamide derivatives. Research into the synthesis, structure, and bioactivity of compounds like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides sheds light on the potential of these compounds for medicinal chemistry applications, albeit outside the scope of drug use and dosage (H. Gul et al., 2016).

Scientific Research Applications

Anti-Inflammatory and Analgesic Potential

A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-[1-(4-methylphenyl)propyl]benzenesulfonamide-related compounds, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The research highlighted a compound exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, indicating its potential therapeutic application (Küçükgüzel et al., 2013).

Anticancer and Antimetastatic Activity

Pacchiano et al. (2011) synthesized a series of ureido-substituted benzenesulfonamides showing significant inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor growth. One compound notably inhibited metastases formation in a breast cancer model, suggesting a new avenue for developing antimetastatic drugs (Pacchiano et al., 2011).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Nocentini et al. (2016) reported on benzenesulfonamide compounds incorporating triazole moieties, with some demonstrating significant intraocular pressure-lowering activity in a glaucoma animal model. These compounds were potent inhibitors of human carbonic anhydrase isoforms II, IX, and XII, illustrating their potential as treatments for glaucoma (Nocentini et al., 2016).

Structural Characterization and Molecular Dynamics

The work by Vigorito et al. (2022) explored the conformations and structural influences of different substituents on benzenesulfonamides through rotational spectroscopy. This study provides insights into the molecular shapes and potential bioactive conformations of these compounds, aiding in the design of more effective therapeutic agents (Vigorito et al., 2022).

Novel Synthesis Methods and Chemical Transformations

Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing benzonitriles from (hetero)aryl bromides, demonstrating a benign and efficient methodology for producing various benzonitriles, including pharmaceutical intermediates. This innovative approach underscores the versatility and utility of benzenesulfonamide derivatives in chemical synthesis (Anbarasan et al., 2011).

properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-16(14-11-9-13(2)10-12-14)17-20(18,19)15-7-5-4-6-8-15/h4-12,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBGBDXTDHNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methylphenyl)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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